molecular formula C15H20Cl2N2O4S B2518762 Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235080-94-0

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2518762
CAS No.: 1235080-94-0
M. Wt: 395.3
InChI Key: GWRHMUKOCPWCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which includes a piperidine ring, a dichloro-methyl phenylsulfonamide group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring The initial step may include the reaction of piperidine with an appropriate chloroformate derivative to introduce the carboxylate ester group

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the phenylsulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different physical and chemical properties, which may be useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those involving inflammation, infection, or metabolic disorders.

Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-methylphenylsulfoxide: This compound shares a similar phenylsulfonamide group but lacks the dichloro and piperidine components.

  • 2,4-Dichloro-5-methylbenzenesulfonamide: This compound contains the dichloro-methyl phenylsulfonamide group but does not have the piperidine ring or carboxylate ester group.

Uniqueness: Methyl 4-((2,4-dichloro-5-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its combination of the piperidine ring, dichloro-methyl phenylsulfonamide group, and carboxylate ester group. This combination of structural features imparts distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl 4-[[(2,4-dichloro-5-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4S/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-9-11-3-5-19(6-4-11)15(20)23-2/h7-8,11,18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRHMUKOCPWCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.